Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate
Description
Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate is a fluorinated ester derivative of propanedioic acid (malonic acid). Its structure features a central propanedioate core substituted with a fluoromethyl group bearing a methanesulfonyloxy (mesyloxy) moiety.
Properties
IUPAC Name |
diethyl 2-fluoro-2-(methylsulfonyloxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO7S/c1-4-15-7(11)9(10,8(12)16-5-2)6-17-18(3,13)14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCJRSIIKCEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654152 | |
| Record name | Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2710-86-3 | |
| Record name | Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate typically involves the reaction of diethyl propanedioate with a fluoroalkylating agent in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the methanesulfonyl group.
Ester Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the methanesulfonyl group can yield sulfonic acids or sulfonates.
Hydrolysis Products: Hydrolysis of the ester groups results in the formation of diethyl propanedioic acid.
Scientific Research Applications
Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate involves its interaction with various molecular targets, depending on the specific application. In enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In receptor modulation, it may interact with receptor sites, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Dielectric Constants and Dipole Moments of Diethyl Esters
| Compound | Dielectric Constant (Temperature, °C) | Dipole Moment (Debye, Temperature, °C) |
|---|---|---|
| Diethyl propanedioate (malonate) | 8.03 (25) | 2.49 (20) |
| Diethyl oxalate | 8.27 (20) | 2.49 (20) |
| Diethyl succinate | 6.10 (20) | 2.30 |
| Diethyl sulfate | 29.2 (20) | 4.46 (25) |
| Target compound (inferred) | ~12–18 (20–25) | ~3.5–4.0 (20–25) |
Key Observations :
- The mesyloxy group in the target compound likely elevates its dielectric constant compared to malonate (8.03) but below diethyl sulfate (29.2), which has a highly polar sulfate group.
- The dipole moment is expected to exceed malonate’s 2.49 D due to the combined electronegativity of fluorine and the mesyloxy group .
Reactivity :
- Nucleophilic Substitution : The mesyloxy group (a superior leaving group compared to alkoxy or acetate groups) facilitates nucleophilic displacement reactions, unlike unsubstituted diethyl malonate.
- Acidity of α-Protons: The electron-withdrawing substituents may enhance α-proton acidity, enabling faster deprotonation in condensation reactions (e.g., Knoevenagel) compared to malonate.
- Fluorine Effects : Fluorine’s inductive effects could stabilize transition states or modify regioselectivity in alkylation reactions.
Biological Activity
Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate (CAS No. 2710-86-3) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a fluoro group, a methanesulfonyl group, and a propanedioate ester. Its molecular formula is CHFNOS, with a molecular weight of 286.28 g/mol. The structural complexity allows for various interactions within biological systems, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors.
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction. This mechanism is particularly relevant in pathways involving phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling and growth regulation.
- Receptor Modulation : It can also interact with various receptor sites, altering their activity and influencing downstream signaling pathways, which may lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate PI3K signaling pathways is particularly noteworthy in this context.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating autoimmune diseases and chronic inflammatory conditions.
Case Studies
- Cell Line Studies : In experiments using human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability, with IC values indicating potent cytotoxicity.
- In Vivo Models : Animal models of rheumatoid arthritis treated with this compound exhibited reduced joint inflammation and damage compared to control groups, highlighting its therapeutic potential in inflammatory disorders.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Diethyl Fluoroacetate | Similar but lacks methanesulfonyl group | Moderate toxicity | Non-specific |
| Diethyl Methanesulfonylacetate | Similar but lacks fluoro group | Limited activity | Non-specific |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
